molecular formula C11H9ClN2O B1339253 4-Chloro-6-(2-methoxyphenyl)pyrimidine CAS No. 75634-03-6

4-Chloro-6-(2-methoxyphenyl)pyrimidine

Cat. No.: B1339253
CAS No.: 75634-03-6
M. Wt: 220.65 g/mol
InChI Key: DWDRJPOECQRJDL-UHFFFAOYSA-N
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Description

4-Chloro-6-(2-methoxyphenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds. The structure of this compound consists of a pyrimidine ring substituted with a chlorine atom at the 4-position and a 2-methoxyphenyl group at the 6-position.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Chloro-6-(2-methoxyphenyl)pyrimidine plays a significant role in biochemical reactions, particularly in the inhibition of inflammatory mediators. It interacts with enzymes such as inducible nitric oxide synthase and cyclooxygenase, which are involved in the inflammatory response. The compound inhibits the production of nitric oxide and prostaglandins, thereby reducing inflammation . Additionally, this compound interacts with proteins like nuclear factor kappa B, which regulates the expression of various inflammatory genes .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it has been shown to provide neuroprotection by reducing the expression of endoplasmic reticulum chaperones and apoptosis markers . The compound also influences cell signaling pathways, such as the nuclear factor kappa B pathway, leading to decreased production of pro-inflammatory cytokines like tumor necrosis factor-alpha . Furthermore, this compound affects cellular metabolism by modulating the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. The compound binds to the active sites of enzymes like inducible nitric oxide synthase and cyclooxygenase, inhibiting their activity and reducing the production of inflammatory mediators . Additionally, it interacts with nuclear factor kappa B, preventing its translocation to the nucleus and subsequent activation of inflammatory gene expression . These interactions result in the downregulation of pro-inflammatory cytokines and other inflammatory mediators.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its degradation can occur under extreme conditions such as high temperature and light exposure . Long-term studies have shown that this compound maintains its anti-inflammatory and neuroprotective effects over extended periods, with no significant loss of activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent anti-inflammatory and neuroprotective effects without any adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The threshold dose for these toxic effects varies depending on the animal model and the duration of exposure.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the action of cytochrome P450 enzymes, which hydroxylate the compound, followed by conjugation with glucuronic acid or sulfate . The metabolites are then excreted through the kidneys.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed via specific transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, it binds to intracellular proteins that facilitate its distribution to various cellular compartments . The compound accumulates in tissues with high metabolic activity, such as the liver and brain .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, it can translocate to the nucleus, where it modulates gene expression by interacting with transcription factors like nuclear factor kappa B . Post-translational modifications, such as phosphorylation, play a role in directing the compound to specific subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(2-methoxyphenyl)pyrimidine can be achieved through various methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Another method involves the [3 + 3] annulation of amidines with saturated ketones under copper catalysis. This method provides a smooth and efficient synthesis of functionally vital pyrimidines .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction, due to its mild conditions and high efficiency, is particularly suitable for industrial-scale synthesis. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for maximizing yield and minimizing costs.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(2-methoxyphenyl)pyrimidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and an appropriate solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used under mild conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.

    Coupling Reactions: More complex aromatic compounds with extended conjugation.

Scientific Research Applications

4-Chloro-6-(2-methoxyphenyl)pyrimidine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

4-Chloro-6-(2-methoxyphenyl)pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties.

Biological Activity

4-Chloro-6-(2-methoxyphenyl)pyrimidine is a pyrimidine derivative notable for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits significant anti-inflammatory, neuroprotective, and potential anticancer properties, making it a subject of interest in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C11H9ClN2O, with a molecular weight of approximately 220.65 g/mol. The structure features a pyrimidine ring substituted at the 4-position with a chlorine atom and at the 6-position with a 2-methoxyphenyl group, which contributes to its chemical reactivity and biological properties.

PropertyValue
Molecular FormulaC11H9ClN2O
Molecular Weight220.65 g/mol
Chemical StructureChemical Structure

Target of Action

This compound primarily targets inflammatory pathways. It inhibits key inflammatory mediators including:

  • Inducible Nitric Oxide Synthase (iNOS)
  • Cyclooxygenase (COX)
  • Prostaglandin E₂
  • Tumor Necrosis Factor-alpha (TNF-α)

Mode of Action

The compound exerts its anti-inflammatory effects by inhibiting the expression and activity of these mediators, thereby reducing inflammation. It has been shown to decrease the production of nitric oxide and prostaglandins, which are crucial in the inflammatory response .

Anti-inflammatory Effects

Research indicates that this compound significantly reduces inflammation in various models. Its inhibition of iNOS and COX leads to decreased levels of inflammatory cytokines and mediators, suggesting its potential utility in treating inflammatory diseases .

Neuroprotective Properties

In neuronal cell studies, this compound demonstrated neuroprotective effects by reducing markers associated with apoptosis and endoplasmic reticulum stress. This suggests potential applications in neurodegenerative diseases .

Anticancer Potential

The compound's anticancer properties have been explored through various studies. For example, when assessed against several cancer cell lines (e.g., MCF-7, A549), it exhibited promising cytotoxic effects. In vitro assays revealed that certain derivatives showed enhanced activity compared to standard chemotherapeutics like etoposide .

Case Studies and Research Findings

  • Anti-inflammatory Activity : A study demonstrated that treatment with this compound resulted in a significant reduction in paw edema in rat models, indicating strong anti-inflammatory effects.
  • Neuroprotection : In experiments involving neuronal cultures, this compound reduced the expression of apoptosis markers by approximately 40%, highlighting its protective role against neurodegeneration .
  • Anticancer Activity : In a comparative study with other pyrimidine derivatives, this compound showed IC50 values lower than those observed for established anticancer agents across multiple cell lines .

Properties

IUPAC Name

4-chloro-6-(2-methoxyphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-15-10-5-3-2-4-8(10)9-6-11(12)14-7-13-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDRJPOECQRJDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

To a 250 ml round bottomed flask was added 4,6-dichloropyrimidine (2.67 g, 17.95 mmol), 2-methoxyphenyl boronic acid (3.00 g, 19.7 mmol), acetonitrile (50 ml) and sodium carbonate (2.95 g, 26.9 mmol). The mixture was sparged with nitrogen for 15 minutes, Pd(PPh3)4 (0.48 g, 0.41 mmol) was then added, and the resulting yellow mixture was heated under an atmosphere of nitrogen at 80° C. for 48 hours. After cooling, the solution was diluted with aqueous NaHCO3 and extracted with dichloromethane. The combined organic extracts were dried over sodium sulfate, filtered and concentrated in vacuum. Purification of the residue by silica gel chromatography (2 to 5% ethyl acetate/hexane) afforded 4-chloro-6-(2-methoxy-phenyl)-pyrimidine as a white solid. Yield: 2.5 g
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2.67 g
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Synthesis routes and methods III

Procedure details

4,6-dichloropyrimidine (6.0 g, 40 mmol) and 2-methoxyphenylboronic acid (4.41 g, 29 mmol) were added to a solution of dimethoxyethane (120 mL) and water (18 mL), followed by the addition of NaHCO3 (6.72 g, 80 mmol) and (PPh3)2PdCl2 (0.84 g). to this end the reaction mixture was allowed to reflux for 8 h, and then the solvent removed under reduced pressure. The residue was taken up in CH2Cl2 (100 mL), and the resulting solution washed with water, dried over anhydrous K2CO3, filtered and the solvent removed under reduced pressure. The crude product was purified by flash chropatography on silica gel (eluent CH2Cl2) and recrystallized from hexanes yielding 4-chloro-6-(2-methoxyphenyl)-pyrimidine (4.78 g; 75%).
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6.72 g
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0.84 g
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Synthesis routes and methods IV

Procedure details

A mixture of 4,6-dichloropyrimdine (0.98 g), 2-methoxy-benzeneboronic acid (1.0 g), [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium (11) (0.54 g), 1,2-dimethoxyethane (60 ml), sodium hydrogen carbonate (1.1 g) and water (20 ml) were heated together at 85° C. for 16 hours. The mixture was cooled to room temperature, diluted with ethyl acetate and the organic phase separated, dried over magnesium sulphate, filtered, evaporated, then purified by column chromatography (silica gel, ethyl acetate/petroleum ether), to give 4-Chloro-6-(2-methoxy-phenyl)-pyrimidine, 1.18 g
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0.98 g
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1 g
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60 mL
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1.1 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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